

Application Notes and Protocols for Ruthenium-Catalyzed Hydrogenation of Alkynes

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Compound of Interest

Compound Name: Ruthenium(III) chloride

Cat. No.: B052779

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Introduction

The selective hydrogenation of alkynes is a cornerstone transformation in organic synthesis, providing access to valuable alkenes and alkanes that are prevalent in pharmaceuticals, natural products, and advanced materials. Transition metal catalysis, particularly with ruthenium-based catalysts, offers a versatile and efficient platform for achieving high levels of chemo- and stereoselectivity in these reactions. While **Ruthenium(III) chloride** (RuCl_3) is an inexpensive and readily available ruthenium source, its direct application as a catalyst for alkyne hydrogenation has been shown to be challenging, often exhibiting low reactivity. However, its role as a precursor to more active ruthenium catalytic species is a viable strategy. This document provides an overview of the application of ruthenium catalysts in alkyne hydrogenation, with a focus on practical protocols and comparative data for various ruthenium systems.

Catalytic Activity of Ruthenium(III) Chloride

Direct use of **Ruthenium(III) chloride** as a catalyst for the hydrogenation of alkynes has been investigated, with studies indicating low catalytic efficacy. In a screening of various ruthenium catalysts for the transfer hydrogenation of diphenylacetylene, RuCl_3 demonstrated "very low" reactivity^[1]. Similarly, in another study focusing on transfer hydrogenation, RuCl_3 as a potential catalyst precursor resulted in "almost zero conversion"^[2]. These findings suggest that RuCl_3 , in its simple hydrated or anhydrous form, is not an efficient catalyst for alkyne hydrogenation.

under typical conditions. Its limited solubility and the stability of the Ru(III) oxidation state likely contribute to its low activity.

However, RuCl_3 can serve as a precursor for the in-situ generation of more active ruthenium catalysts. The addition of ligands, such as phosphines, can lead to the formation of catalytically active Ru(II) or Ru(0) species. For example, the combination of RuCl_3 and triphenylphosphine (PPh_3) has been reported as an efficient system for the catalytic hydrogenation of other functional groups, indicating the potential for activation of RuCl_3 through ligand addition[3].

High-Performance Ruthenium Catalysts for Alkyne Hydrogenation

Given the low intrinsic activity of RuCl_3 , research has largely focused on well-defined ruthenium complexes that exhibit superior performance. These catalysts offer advantages in terms of activity, selectivity, and functional group tolerance. Common classes of active ruthenium catalysts include:

- Ruthenium Carbonyls: Triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$) is an effective catalyst for the transfer hydrogenation of alkynes, often yielding E-alkenes with high selectivity when alcohols are used as the hydrogen source[1].
- Ruthenium(II) Arene Complexes: Dimeric complexes such as $[\text{RuCl}_2(\text{p-cymene})]_2$ are versatile precursors for a range of catalytic transformations, including the complete reduction of alkynes to alkanes via transfer hydrogenation[4].
- Ruthenium(II) Phosphine Complexes: Complexes like $\text{RuCl}_2(\text{PPh}_3)_3$ and $\text{RuHCl}(\text{CO})(\text{PPh}_3)_3$ are well-established catalysts for various hydrogenation reactions, including the selective hydrogenation of alkynes[5][6].

The choice of catalyst, solvent, hydrogen source (H_2 gas or a transfer agent), and reaction conditions dictates the outcome of the hydrogenation, allowing for selective access to cis-alkenes, trans-alkenes, or alkanes.

Data Presentation

Table 1: Transfer Hydrogenation of Diphenylacetylene to Stilbene using Various Ruthenium Catalysts

Entry	Catalyst	Hydrogen Donor	Base	Temp. (°C)	Time (h)	Conversion (%)	Yield (%) (Product)	Selectivity (E:Z)	Ref.
1	$\text{Ru}_3(\text{C}\text{O})_{12}$	Benzyl alcohol	tBuOK	100	24	>99	93 (E-Stilbene)	>99:1	[1]
2	$\text{RuCl}_2(\text{DMSO})_4$	Isopropyl alcohol	tBuOK	100	24	91	91 (Stilbene)	6:1	[1]
3	RuCl_3	Isopropyl alcohol	tBuOK	100	24	Low	-	-	[1]
4	$\text{RuCl}_2(\text{PPh}_3)_3$	Dioxane/Bu ₃ N	-	100	15	>99	87 (trans-Stilbene)	>98:2	[6]

Table 2: Hydrogenation of Various Alkynes using $\text{RuHCl}(\text{CO})(\text{PPh}_3)_3$ with H₂ Gas

Entry	Substrate	Catalyst Loadin g (mol%)	H ₂ Pressu re	Temp. (°C)	Time (h)	Yield (%) (Produ ct)	Selecti vity	Ref.
1	Diphen ylacetyl ene	2.5	ex situ	45	18	99 (trans- Stilbene)	trans- selectiv e	[5]
2	1- phenyl- 1- propyne	2.5	ex situ	45	18	95 (trans- 1- phenyl- 1- propen e)	trans- selectiv e	[5]
3	4- octyne	2.5	ex situ	45	18	92 (trans- 4- octene)	trans- selectiv e	[5]

Table 3: Full Hydrogenation of Internal Alkynes to Alkanes via Transfer Hydrogenation

Entry	Substrate	Catalyst System	Hydrogen Source	Temp. (°C)	Time (h)	Yield (%)	Ref.
1	Diphenyl acetylene	$z / (S)$ -DTBM-SEGPHO S	[RuCl ₂ (p-cymene)]	80	16	99	[4]
2	1-phenyl-1-hexyne	$z / (S)$ -DTBM-SEGPHO S	[RuCl ₂ (p-cymene)]	80	16	95	[4]
3	4-decyne	$z / (S)$ -DTBM-SEGPHO S	[RuCl ₂ (p-cymene)]	80	16	85	[4]

Experimental Protocols

Protocol 1: E-Selective Semihydrogenation of Diphenylacetylene via Transfer Hydrogenation

This protocol is adapted from a procedure utilizing Ru₃(CO)₁₂ for the E-selective semihydrogenation of diaryl alkynes using an alcohol as the hydrogen source[1].

Materials:

- Diphenylacetylene
- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

- Potassium tert-butoxide (tBuOK)
- Anhydrous toluene
- Benzyl alcohol
- Argon gas
- Oven-dried microwave reaction vial (5 mL) with a magnetic stir bar

Procedure:

- To the oven-dried microwave reaction vial, add diphenylacetylene (0.2 mmol, 35.6 mg), $\text{Ru}_3(\text{CO})_{12}$ (0.0013 mmol, 0.85 mg, 2 mol% Ru), and tBuOK (0.04 mmol, 4.5 mg).
- Seal the vial and connect it to a Schlenk line.
- Evacuate the vial and backfill with argon. Repeat this cycle three times.
- Using a syringe, add anhydrous toluene (1.0 mL) and benzyl alcohol (0.4 mmol, 41.5 μL) to the vial.
- Place the sealed vial in a preheated heating block at 100 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or ^1H NMR to determine conversion and selectivity.
- For purification, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Protocol 2: trans-Selective Hydrogenation of an Internal Alkyne with H_2 Gas

This protocol describes the trans-selective hydrogenation of an internal alkyne using a commercially available ruthenium hydride complex and *ex situ* generated hydrogen gas^[5].

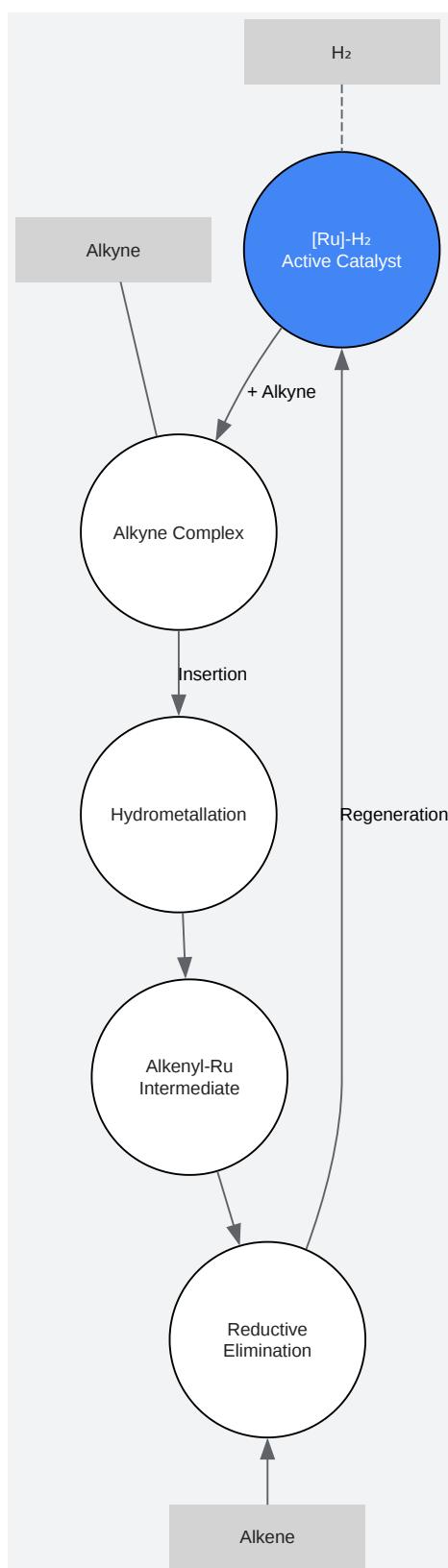
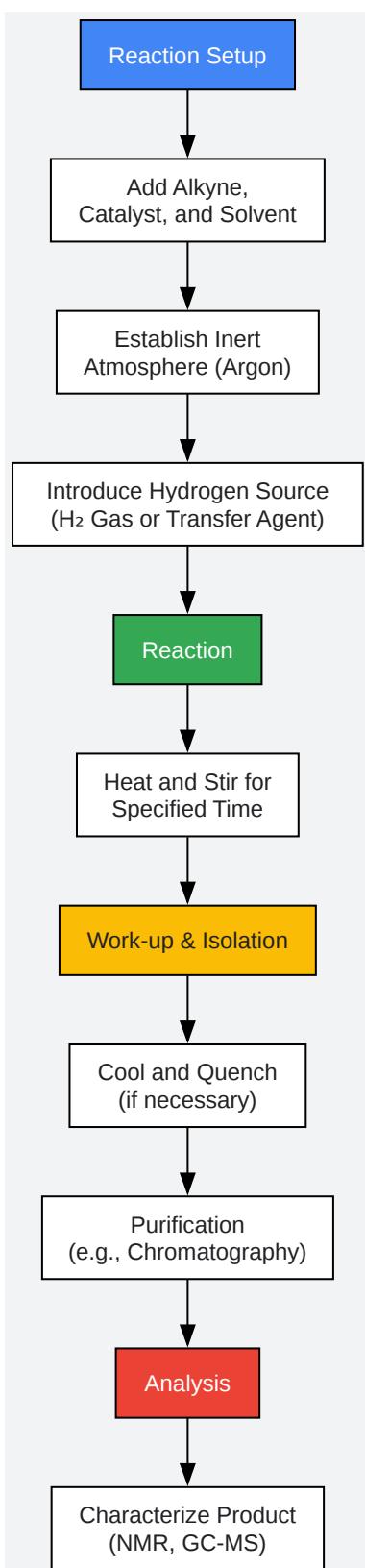
Materials:

- Internal alkyne (e.g., diphenylacetylene)
- RuHCl(CO)(PPh₃)₃
- Anhydrous THF
- Zinc powder
- 6 M Hydrochloric acid
- Two-chamber reactor or similar setup for ex situ gas generation
- Argon gas

Procedure:

- In one chamber of the reactor, place the internal alkyne (0.2 mmol) and RuHCl(CO)(PPh₃)₃ (0.005 mmol, 4.8 mg, 2.5 mol%).
- Evacuate and backfill the chamber with argon three times.
- Add anhydrous THF (1.0 mL) via syringe.
- In the second chamber, add zinc powder (2.1 mmol, 137 mg).
- Carefully add 6 M HCl (1.0 mL) to the chamber containing zinc to generate hydrogen gas.
- Stir the reaction mixture in the first chamber at 45 °C for 18 hours.
- Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen pressure.
- The reaction mixture can be filtered through a short pad of silica gel, and the solvent removed under reduced pressure to yield the product.

Visualizations

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